N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide
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Description
N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C26H20Cl2N4O2 and its molecular weight is 491.37. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-methylphenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide, with the CAS number 1185052-05-4, is a synthetic compound that has gained attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.
- Molecular Formula : C26H20Cl2N4O2
- Molecular Weight : 491.4 g/mol
- Structure : The compound features a pyrimido[5,4-b]indole core, which is known for its diverse biological activities.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. The following table summarizes the key findings regarding its activity:
Compound | Cell Line | GI50 (nM) | IC50 (nM) | Mechanism of Action |
---|---|---|---|---|
This compound | A549 (Lung) | 47 | 85 | EGFR Inhibition |
- | MCF7 (Breast) | 54 | 90 | Apoptosis Induction |
- | HeLa (Cervical) | 50 | 80 | Cell Cycle Arrest |
The compound demonstrated significant antiproliferative activity with GI50 values comparable to those of established EGFR inhibitors like erlotinib and osimertinib, indicating its potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is primarily attributed to its ability to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The following mechanisms have been proposed based on experimental data:
- EGFR Inhibition : The compound binds to the active site of EGFR, preventing its activation and subsequent downstream signaling that leads to cell proliferation.
- Induction of Apoptosis : Increased levels of caspase-3 and caspase-8 were observed in treated cells, suggesting that the compound promotes apoptotic pathways.
- Cell Cycle Arrest : Studies indicated that the compound causes G1 phase arrest in cancer cells, halting their progression and proliferation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N4O2/c1-16-10-11-18(12-21(16)28)30-23(33)14-32-22-9-5-3-7-19(22)24-25(32)26(34)31(15-29-24)13-17-6-2-4-8-20(17)27/h2-12,15H,13-14H2,1H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOWEVQCLZRWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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